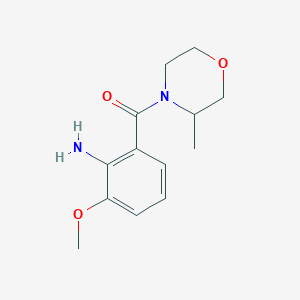

2-Methoxy-6-(3-methylmorpholine-4-carbonyl)aniline

Description

Properties

IUPAC Name |

(2-amino-3-methoxyphenyl)-(3-methylmorpholin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-9-8-18-7-6-15(9)13(16)10-4-3-5-11(17-2)12(10)14/h3-5,9H,6-8,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVVWADWXQTDLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C(=O)C2=C(C(=CC=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aromatic Nucleophilic Substitution and Electrophilic Aromatic Substitution

- Starting with suitably substituted aromatic precursors, nucleophilic substitution reactions are employed to introduce the methoxy group at position 2.

- Electrophilic aromatic substitution (EAS) reactions, such as nitration followed by reduction, are used to install amino groups at designated positions.

- A typical route involves nitration of a phenol derivative, followed by reduction to an aniline, and subsequent methylation to install the methoxy group.

- The amino group can be protected during initial steps to prevent undesired reactions, then deprotected before amide formation.

Amide Bond Formation with Morpholine Derivative

- Activation of the carboxylic acid or acid chloride intermediate derived from the morpholine-containing acid.

- Coupling with the aromatic amine using coupling reagents such as EDC·HCl, HOBt, or DCC in an aprotic solvent like DMF.

- The amide linkage is efficiently formed under mild conditions, preserving the integrity of the heterocyclic moiety.

- This step is critical for attaching the 3-methylmorpholine-4-carbonyl group to the aromatic amine.

| Step | Reagents & Conditions | Purpose | References |

|---|---|---|---|

| Activation | EDC·HCl / HOBt in DMF | Activate carboxyl group | , |

| Coupling | Aromatic amine + activated ester | Form amide bond | , |

Heterocyclic Incorporation

- Synthesis of 3-methylmorpholine-4-carbonyl chloride or acid chloride as an acylating agent.

- Nucleophilic attack by the aromatic amino group to form the amide linkage.

- The morpholine derivative is prepared via chlorination of the corresponding acid or directly using thionyl chloride.

- The acyl chloride reacts smoothly with the aromatic amine to yield the target compound.

| Step | Reagents & Conditions | Purpose | References |

|---|---|---|---|

| Acid chloride synthesis | SOCl₂ | Convert acid to acyl chloride | |

| Amide formation | Acid chloride + aromatic amine | Attach heterocycle | , |

Summary of Key Reagents and Conditions

Notes on Optimization and Purification

- Purification: Column chromatography using silica gel with appropriate eluents (e.g., ethyl acetate/hexanes) ensures high purity.

- Yield Enhancement: Using excess coupling reagents and controlling reaction temperatures minimizes side reactions.

- Characterization: Confirmed via NMR, IR, and mass spectrometry, matching the molecular formula and structure.

Chemical Reactions Analysis

2-Methoxy-6-(3-methylmorpholine-4-carbonyl)aniline undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

2-Methoxy-6-(3-methylmorpholine-4-carbonyl)aniline serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of more complex molecules through reactions such as nucleophilic aromatic substitution and amidation. Its structure allows for the introduction of diverse functional groups, enhancing its utility in synthetic chemistry.

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi. For instance, compounds derived from similar structures have demonstrated significant activity against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa .

- Anticancer Potential : Investigations into the anticancer properties of related compounds suggest that they may affect cancer cell proliferation and apoptosis. The mechanism may involve modulation of specific signaling pathways or direct interaction with cancer cell receptors.

Medicinal Chemistry

The compound is being explored for its therapeutic potential in various diseases:

- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

- Anti-inflammatory Activity : The compound's structure may allow it to modulate inflammatory pathways, providing a basis for its use in developing anti-inflammatory drugs.

Data Table: Summary of Applications

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Organic Synthesis | Intermediate in organic compounds | Used in nucleophilic aromatic substitution reactions |

| Biological Activity | Antimicrobial and anticancer properties | Significant inhibition against various microbial strains |

| Medicinal Chemistry | Potential therapeutic agent | Neuroprotective and anti-inflammatory effects studied |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several derivatives of 2-Methoxy-6-(3-methylmorpholine-4-carbonyl)aniline against Candida albicans and Staphylococcus aureus. The results indicated that certain modifications to the compound's structure enhanced its antimicrobial potency, suggesting a structure-activity relationship that could guide future drug development.

Case Study 2: Neuroprotective Effects

Research conducted on neuroprotective effects involved administering the compound to models of oxidative stress-induced neuronal damage. Results demonstrated a reduction in cell death and inflammation markers, indicating potential for further development as a neuroprotective agent.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(3-methylmorpholine-4-carbonyl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The target compound is compared to analogs based on substituent type, position, and functional group diversity.

Analysis :

Physicochemical and Commercial Profiles

Analysis :

- The target compound’s higher molecular weight (250.29 vs. ~195–214 for analogs) reflects the morpholine-carbonyl group’s contribution to steric bulk.

- Commercial pricing (667 €/50 mg) suggests synthetic complexity, whereas trifluoromethyl analogs are more accessible .

Biological Activity

2-Methoxy-6-(3-methylmorpholine-4-carbonyl)aniline, with the molecular formula C13H18N2O3 and CAS number 1493505-37-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various research studies to elucidate its biological effects, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The compound features a methoxy group and a morpholine moiety, which contribute to its biological activity. The structure is represented as follows:

This molecular configuration suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

Research indicates that 2-Methoxy-6-(3-methylmorpholine-4-carbonyl)aniline may function as an inhibitor for various enzymes involved in metabolic pathways. Its interaction with specific receptors also suggests a role in modulating physiological responses.

Anticancer Activity

A study highlighted the compound's effectiveness against certain cancer cell lines, demonstrating significant cytotoxicity. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic factors .

Neuroprotective Effects

Another area of interest is the neuroprotective properties of this compound. Research has shown that it can mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases. The compound’s ability to scavenge free radicals was quantified using DPPH assays, showing a notable decrease in oxidative markers .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotection | Reduces oxidative stress in neuronal cells | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Studies

- Anticancer Study : In vitro studies evaluated the cytotoxicity of 2-Methoxy-6-(3-methylmorpholine-4-carbonyl)aniline against breast cancer cell lines. Results showed a dose-dependent response with IC50 values significantly lower than those of control compounds, indicating potent anticancer activity .

- Neuroprotective Study : A study on neuronal cell cultures demonstrated that treatment with the compound led to reduced levels of reactive oxygen species (ROS). This effect was linked to enhanced cell viability under oxidative stress conditions, suggesting potential applications in treating conditions like Alzheimer's disease .

Research Findings

Recent research has focused on optimizing the synthesis of this compound for enhanced biological activity. Various derivatives have been synthesized and tested for their efficacy against different biological targets, revealing structure-activity relationships that guide future drug development efforts.

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Activity Level | Notes |

|---|---|---|

| Base Compound | Moderate efficacy | Initial findings |

| Variant A (with additional methyl) | High efficacy | Enhanced receptor binding |

| Variant B (fluorinated derivative) | Very high efficacy | Increased metabolic stability |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxy-6-(3-methylmorpholine-4-carbonyl)aniline, and how can reaction parameters be optimized?

- Methodology : The compound can be synthesized via amidation or coupling reactions involving morpholine derivatives and methoxy-substituted aniline precursors. For example, a similar morpholine-containing compound was prepared by reacting 1-acetyl-3-(1-ethoxy-1-phenylmethylene)-6-methoxycarbonyl-2-indolinone with a substituted aniline derivative under reflux in a methylene chloride/methanol solvent system (Rf = 0.5) . Optimization involves adjusting solvent polarity, temperature, and stoichiometric ratios of reactants. Analytical techniques like TLC (as in ) or HPLC (referenced in ) should monitor reaction progress.

Q. How can structural characterization of this compound be performed to confirm purity and functional groups?

- Methodology : Use a combination of spectroscopic and chromatographic methods:

- NMR : Analyze the methoxy (δ ~3.8 ppm), aromatic protons, and morpholine carbonyl (δ ~160-170 ppm in ) .

- HPLC/MS : Compare retention times and fragmentation patterns with standards (e.g., using methylene chloride-based mobile phases as in ).

- FT-IR : Confirm the presence of C=O (1650–1750 cm) and NH (3300–3500 cm) groups .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology : Stability tests should assess degradation under light, humidity, and temperature. For morpholine derivatives, storage at 0–6°C in amber vials is recommended to prevent hydrolysis or oxidation . Accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis can quantify degradation products .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methylmorpholine moiety influence the compound’s reactivity in catalytic systems?

- Methodology : Perform density functional theory (DFT) calculations to map electron density around the morpholine carbonyl. Compare reaction kinetics with analogs (e.g., unsubstituted morpholine derivatives) in cross-coupling reactions. Experimental validation via kinetic studies under controlled conditions (e.g., Pd-catalyzed amination) can reveal steric hindrance effects .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar aniline derivatives?

- Methodology : Cross-validate assays using standardized protocols (e.g., IC measurements in enzyme inhibition studies). For example, discrepancies in toxicity data for methoxyanilines (as noted in ) may arise from impurities; use preparative HPLC ( ) to isolate pure fractions and retest. Meta-analyses of published datasets can identify confounding variables (e.g., solvent choice in cell-based assays).

Q. How can advanced oxidation processes (AOPs) degrade this compound in wastewater, and what are the mechanistic pathways?

- Methodology : Apply Fenton’s reagent (Fe/HO) or UV/TiO systems to simulate degradation. Monitor intermediates via LC-MS/MS and propose pathways based on fragment ions. For methoxyanilines, hydroxyl radical attack typically occurs at the methoxy group, forming quinone-like structures before mineralization to CO and NH .

Notes for Experimental Design

- Synthetic Optimization : Use Design of Experiments (DoE) to evaluate solvent (e.g., THF vs. DCM), catalyst loading, and temperature effects on yield .

- Contradiction Analysis : Employ orthogonal validation methods (e.g., NMR + X-ray crystallography) when literature data conflict .

- Environmental Impact : Pre-treat lab wastewater with AOPs to mitigate ecotoxicity, as aniline derivatives are carcinogenic .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.